Tert-butyl 2-acetylpent-4-ynoate
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Overview
Description
Tert-butyl 2-acetylpent-4-ynoate is an organic compound with a unique structure that includes a tert-butyl group, an acetyl group, and a pent-4-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetylpent-4-ynoate typically involves the reaction of tert-butyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted acetyl groups.
Scientific Research Applications
Tert-butyl 2-acetylpent-4-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-acetylpent-4-ynoate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce different products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar structure but lacks the pent-4-ynoate moiety.
Tert-butyl alcohol: Contains the tert-butyl group but lacks the acetyl and pent-4-ynoate groups.
Pent-4-ynoic acid: Contains the pent-4-ynoate moiety but lacks the tert-butyl and acetyl groups
Uniqueness
The presence of both the tert-butyl and acetyl groups, along with the pent-4-ynoate moiety, makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
80250-03-9 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
tert-butyl 2-acetylpent-4-ynoate |
InChI |
InChI=1S/C11H16O3/c1-6-7-9(8(2)12)10(13)14-11(3,4)5/h1,9H,7H2,2-5H3 |
InChI Key |
PYTMHYLPHOKMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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